

Application Notes and Protocols for Ti₂O₃-Supported Metal Catalysts

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Compound of Interest

Compound Name: Titanium(III) oxide

Cat. No.: B075369

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Introduction

Titanium(III) oxide (Ti₂O₃), with its unique electronic properties and oxygen vacancies, is emerging as a promising support material for heterogeneous metal catalysts. Its ability to engage in strong metal-support interactions (SMSI) can significantly influence the catalytic activity, selectivity, and stability of the supported metal nanoparticles. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and utilization of Ti₂O₃-supported metal catalysts, with a focus on cobalt, platinum, nickel, and gold.

Key Advantages of Ti₂O₃ Support

- **Redox Properties:** Ti₂O₃ can participate in redox reactions with the supported metal oxides, leading to the formation of metal species with lower oxidation states, which can be more active for certain reactions.
- **Strong Metal-Support Interaction (SMSI):** The SMSI effect in Ti₂O₃-supported catalysts can enhance the dispersion of metal particles and prevent their agglomeration, leading to improved stability.
- **Enhanced Catalytic Performance:** The unique properties of Ti₂O₃ can lead to higher catalytic activity and selectivity compared to traditional supports like TiO₂ or Al₂O₃ for specific applications.

Applications

Ti₂O₃-supported metal catalysts have shown significant potential in various catalytic applications, including:

- **Hydrodeoxygenation (HDO):** The selective removal of oxygen from biomass-derived compounds is crucial for the production of biofuels and biochemicals. CoO_x/Ti₂O₃ has demonstrated high activity and selectivity in the HDO of anisole, a model lignin compound.
- **CO Oxidation:** The oxidation of carbon monoxide is an important reaction for pollution control and in fuel cells. Gold nanoparticles supported on titanium oxides are known to be highly active for this reaction.
- **Hydrogenation Reactions:** Platinum and nickel-based catalysts are widely used for hydrogenation processes. The use of Ti₂O₃ as a support can potentially enhance their performance.

Data Presentation

Table 1: Catalytic Performance of CoO_x/Ti₂O₃ in Hydrodeoxygenation of Anisole

Catalyst	Anisole Conversion (%)	Benzene Selectivity (%)	Other Products	Reaction Conditions
CoO _x /Ti ₂ O ₃	>99	95	Cyclohexane, Methoxycyclohexane, Phenol	300 °C, 1 MPa H ₂ , 2 h
CoO _x /TiO ₂	~60	~50	Phenol, Methoxycyclohexane	300 °C, 1 MPa H ₂ , 2 h
CoO _x /Al ₂ O ₃	<5	-	-	300 °C, 1 MPa H ₂ , 2 h
CoO _x /SiO ₂	<5	-	-	300 °C, 1 MPa H ₂ , 2 h

Table 2: Comparative CO Oxidation Activity of Au-based Catalysts

Catalyst	Temperature for 100% CO Conversion (T_{100})	Reaction Conditions
Au/TiO ₂	Room Temperature	1% CO, 20% O ₂ in He
Au/Fe ₂ O ₃	< Room Temperature	1% CO, 20% O ₂ in He
Au/Al ₂ O ₃	> 150 °C	1% CO, 20% O ₂ in He

Note: Data for Au/Ti₂O₃ is not readily available in the literature and is an area for future research. The data for Au/TiO₂ is provided for comparison.

Experimental Protocols

Protocol 1: Synthesis of Ti₂O₃ Support

This protocol describes the synthesis of Ti₂O₃ powder via solid-phase reduction of TiO₂.

Materials:

- Titanium dioxide (TiO₂, anatase or rutile)
- Titanium hydride (TiH₂)
- Argon gas (high purity)
- Tube furnace

Procedure:

- Thoroughly mix TiO₂ and TiH₂ powders in a molar ratio of 2:1 in an agate mortar.
- Place the mixed powder in an alumina boat and position it in the center of a tube furnace.
- Purge the tube furnace with high-purity argon for at least 30 minutes to remove any residual air.

- Heat the furnace to 900 °C at a ramping rate of 10 °C/min under a continuous argon flow.
- Hold the temperature at 900 °C for 3 hours.
- Cool the furnace down to room temperature under argon flow.
- The resulting black powder is Ti_2O_3 . Store it in an inert atmosphere to prevent oxidation.

Protocol 2: Synthesis of $\text{CoO}_x/\text{Ti}_2\text{O}_3$ Catalyst via Deposition-Precipitation

Materials:

- Ti_2O_3 support (from Protocol 1)
- Cobalt(II) nitrate hexahydrate ($\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$)
- Urea ($\text{CO}(\text{NH}_2)_2$)
- Deionized water
- Nitrogen gas (high purity)

Procedure:

- Disperse the desired amount of Ti_2O_3 support in deionized water in a round-bottom flask.
- In a separate beaker, dissolve cobalt(II) nitrate hexahydrate and a 3-fold molar excess of urea in deionized water.
- Add the cobalt/urea solution to the Ti_2O_3 suspension.
- Heat the mixture to 90 °C with vigorous stirring under a nitrogen atmosphere.
- Maintain the temperature at 90 °C for 6 hours to allow for the slow decomposition of urea and the homogeneous precipitation of cobalt hydroxide onto the Ti_2O_3 support.

- After cooling to room temperature, filter the solid and wash it thoroughly with deionized water to remove any residual nitrates and urea.
- Dry the catalyst precursor overnight at 110 °C.
- Calcination (optional, depending on the desired cobalt oxide phase): The dried powder can be calcined in an inert atmosphere (e.g., argon) at 400 °C for 2 hours to obtain $\text{CoO}_x/\text{Ti}_2\text{O}_3$.

Protocol 3: Synthesis of $\text{Pt}/\text{Ti}_2\text{O}_3$ Catalyst via Incipient Wetness Impregnation

Materials:

- Ti_2O_3 support (from Protocol 1)
- Hexachloroplatinic acid (H_2PtCl_6) solution of known concentration
- Deionized water
- Hydrogen gas (high purity)
- Argon gas (high purity)

Procedure:

- Determine the pore volume of the Ti_2O_3 support by nitrogen physisorption.
- Prepare a solution of H_2PtCl_6 with a volume equal to the pore volume of the Ti_2O_3 to be impregnated. The concentration of the solution should be calculated to achieve the desired Pt loading (e.g., 1 wt%).
- Add the H_2PtCl_6 solution dropwise to the Ti_2O_3 powder while mixing continuously until the powder is uniformly wet.
- Dry the impregnated support in an oven at 120 °C for 4 hours.
- Place the dried powder in a tube furnace and calcine under a flow of argon at 300 °C for 2 hours.

- After cooling to room temperature under argon, reduce the catalyst by switching the gas flow to a mixture of 5% H₂ in argon and heating to 400 °C for 2 hours.
- Cool the catalyst to room temperature under argon flow and passivate if necessary before exposure to air.

Protocol 4: Synthesis of Au/Ti₂O₃ Catalyst via Deposition-Precipitation with Urea

Materials:

- Ti₂O₃ support (from Protocol 1)
- Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
- Urea (CO(NH₂)₂)
- Deionized water
- Nitrogen gas (high purity)

Procedure:

- Disperse the Ti₂O₃ support in deionized water in a three-neck flask.
- Prepare an aqueous solution of HAuCl₄.
- Add the HAuCl₄ solution to the Ti₂O₃ suspension and stir for 30 minutes.
- Add a 100-fold molar excess of urea to the mixture.
- Heat the suspension to 80 °C under a nitrogen atmosphere with vigorous stirring and maintain for 4 hours.
- Cool the mixture to room temperature, filter, and wash the solid extensively with deionized water until no chloride ions are detected in the filtrate (tested with AgNO₃).
- Dry the catalyst precursor at 100 °C overnight.

- Calcination is typically not required for Au catalysts prepared by this method to maintain small particle size.

Protocol 5: Catalytic Activity Testing - Hydrodeoxygenation of Anisole

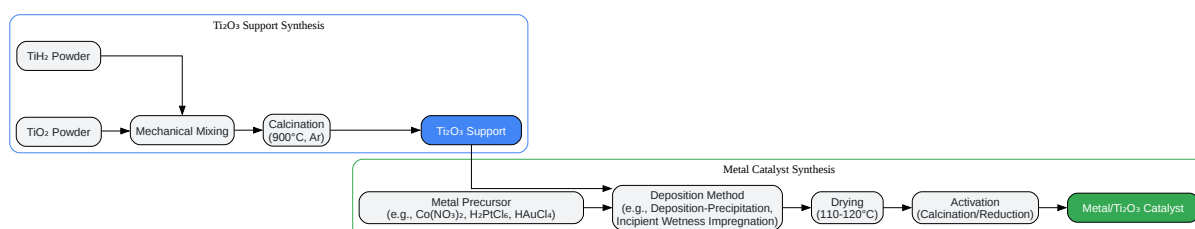
Apparatus:

- High-pressure batch reactor equipped with a magnetic stirrer, temperature controller, and pressure gauge.
- Gas chromatograph (GC) for product analysis.

Procedure:

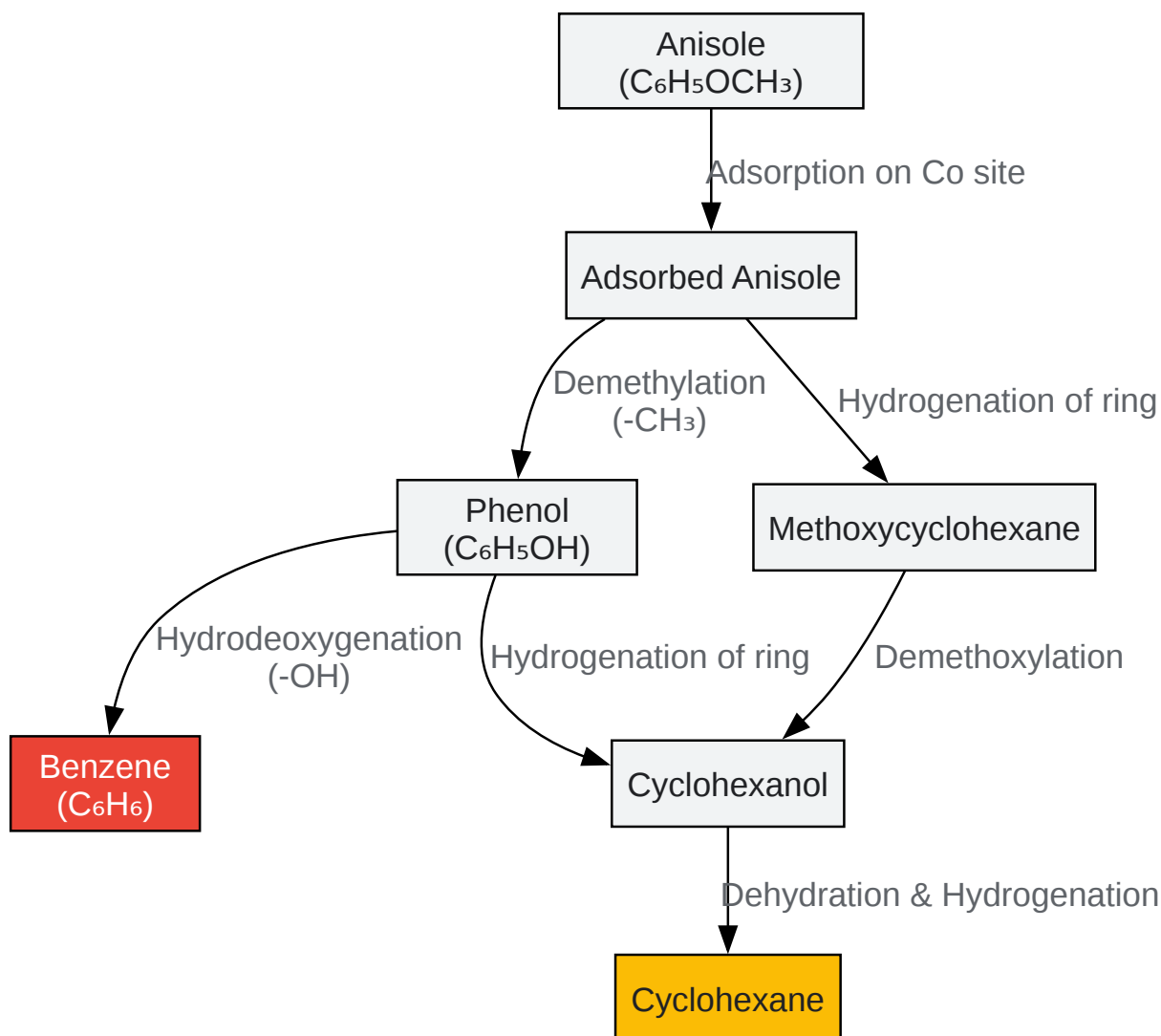
- Load the catalyst (e.g., 100 mg of $\text{CoO}_x/\text{Ti}_2\text{O}_3$) and the reactant (e.g., 1 g of anisole) into the reactor.
- Seal the reactor and purge it several times with high-purity hydrogen gas.
- Pressurize the reactor with hydrogen to the desired pressure (e.g., 1 MPa).
- Heat the reactor to the desired reaction temperature (e.g., 300 °C) while stirring.
- Maintain the reaction conditions for the desired time (e.g., 2 hours).
- After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen.
- Collect the liquid products and analyze them using a GC equipped with a suitable column (e.g., a capillary column for separating aromatic compounds) and detector (e.g., a flame ionization detector - FID).
- Calculate the conversion of anisole and the selectivity to various products based on the GC analysis.

Visualizations



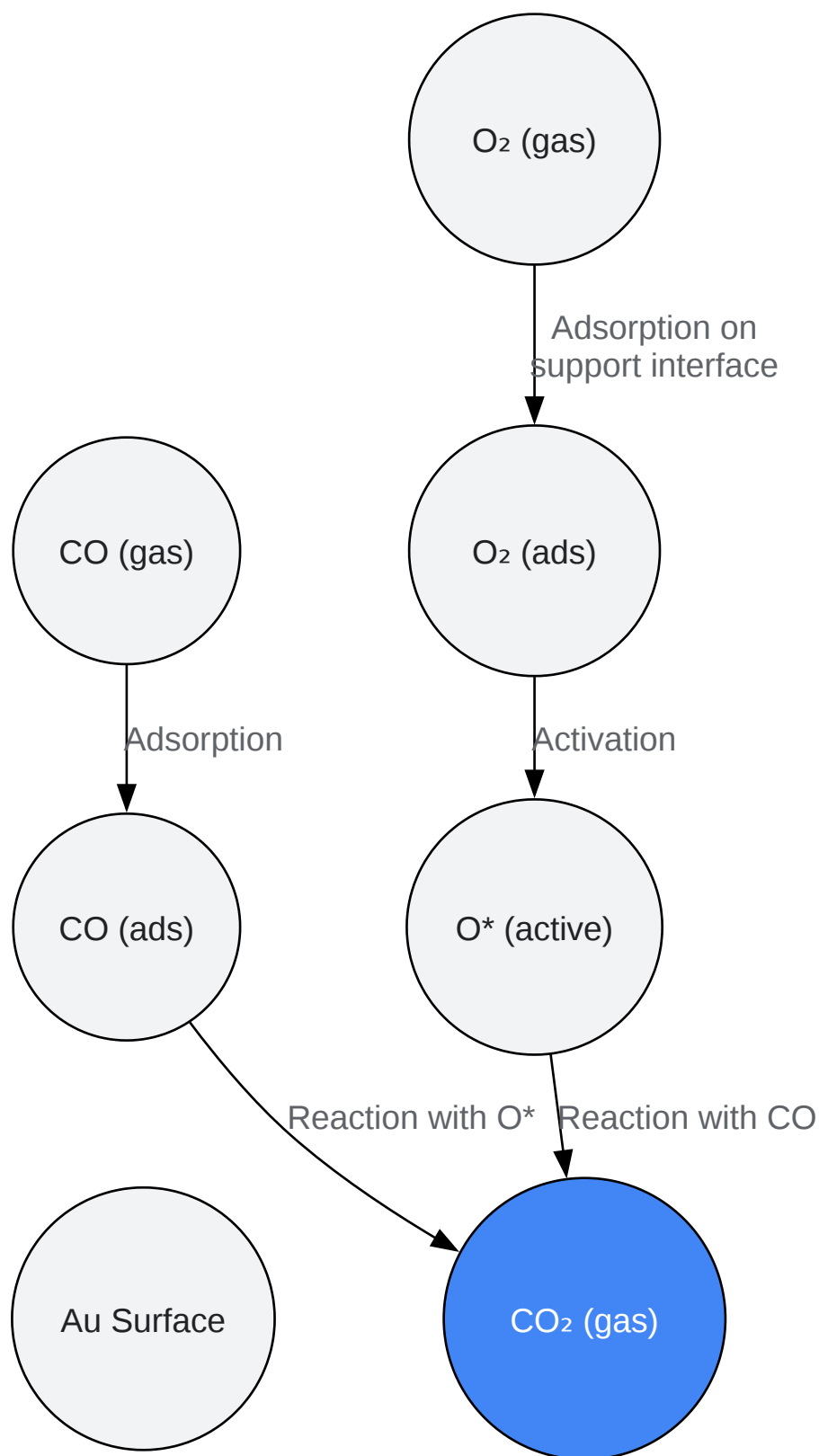
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Caption: General workflow for the synthesis of Ti_2O_3 -supported metal catalysts.



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Caption: Proposed reaction pathways for anisole hydrodeoxygenation on a $\text{CoO}_x/\text{Ti}_2\text{O}_3$ catalyst.



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Caption: Simplified mechanism for CO oxidation on a supported gold catalyst.

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